molecular formula C22H30BFO4 B14033795 4-Fluoro-9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-benzo[7]annulen-3-yl pivalate

4-Fluoro-9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-benzo[7]annulen-3-yl pivalate

Cat. No.: B14033795
M. Wt: 388.3 g/mol
InChI Key: QIXFYXHEAIEYJN-UHFFFAOYSA-N
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Description

4-Fluoro-9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-benzo7annulen-3-yl pivalate is a complex organic compound that features a fluorine atom, a boron-containing dioxaborolane group, and a pivalate ester. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-benzo7annulen-3-yl pivalate typically involves multiple steps. One common approach is to start with the appropriate benzoannulene derivative, which is then subjected to fluorination and borylation reactions. The final step involves esterification with pivalic acid to form the pivalate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Purification steps such as recrystallization or chromatography are often employed to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids or borate esters.

    Reduction: Reduction reactions can target the fluorine atom or the ester group, resulting in defluorination or reduction to alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

4-Fluoro-9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-benzo7annulen-3-yl pivalate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound can be used in the development of fluorescent probes or as a precursor for bioactive molecules.

    Industry: It is used in the production of advanced materials, such as polymers or electronic components.

Mechanism of Action

The mechanism of action of 4-Fluoro-9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-benzo7annulen-3-yl pivalate involves its interaction with various molecular targets. The boron center can form reversible covalent bonds with diols or other nucleophiles, making it useful in sensor applications. The fluorine atom can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 4-Fluoro-9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-benzo7annulen-3-yl pivalate stands out due to its unique benzoannulene core and pivalate ester group

Properties

Molecular Formula

C22H30BFO4

Molecular Weight

388.3 g/mol

IUPAC Name

[1-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8,9-dihydro-7H-benzo[7]annulen-2-yl] 2,2-dimethylpropanoate

InChI

InChI=1S/C22H30BFO4/c1-20(2,3)19(25)26-17-13-12-14-15(18(17)24)10-8-9-11-16(14)23-27-21(4,5)22(6,7)28-23/h11-13H,8-10H2,1-7H3

InChI Key

QIXFYXHEAIEYJN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCCCC3=C2C=CC(=C3F)OC(=O)C(C)(C)C

Origin of Product

United States

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